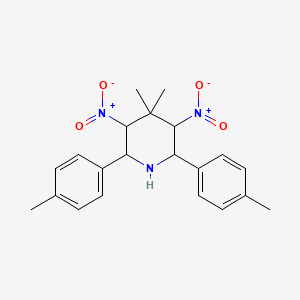![molecular formula C28H19Cl2NO3 B11501549 (2E)-N-{4-(4-chlorophenoxy)-3-[(4-chlorophenyl)carbonyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11501549.png)
(2E)-N-{4-(4-chlorophenoxy)-3-[(4-chlorophenyl)carbonyl]phenyl}-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE is a synthetic organic compound characterized by its complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorobenzoic acid and 4-chlorophenol, followed by their coupling reactions under specific conditions. Common reagents used in these reactions include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its aromatic rings and functional groups could facilitate binding to proteins or nucleic acids, making it a candidate for drug development.
Medicine
In medicinal chemistry, (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-[3-(4-METHYLBENZOYL)-4-(4-METHOXYPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE
- (2E)-N-[3-(4-FLUOROBENZOYL)-4-(4-FLUOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE
Uniqueness
(2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE is unique due to the presence of chlorine atoms in its structure, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with different substituents, such as methyl or fluorine groups.
Propriétés
Formule moléculaire |
C28H19Cl2NO3 |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
(E)-N-[3-(4-chlorobenzoyl)-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C28H19Cl2NO3/c29-21-9-7-20(8-10-21)28(33)25-18-23(31-27(32)17-6-19-4-2-1-3-5-19)13-16-26(25)34-24-14-11-22(30)12-15-24/h1-18H,(H,31,32)/b17-6+ |
Clé InChI |
MCJXQMXDNOZHOA-UBKPWBPPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-{[3-(naphthalen-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11501467.png)

![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11501474.png)
![2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11501486.png)
![4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide](/img/structure/B11501489.png)
![4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11501497.png)
![2-{(E)-2-[5-(4-acetylphenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B11501505.png)
![3-bromo-5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11501509.png)
![Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11501517.png)
![Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11501523.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B11501525.png)
![6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B11501529.png)
![4-bromo-N-{3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11501541.png)
![5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11501564.png)
